REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])[CH3:2].N1C[CH2:13][CH2:12][CH2:11]1.O>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:7])[CH2:8][CH:12]([CH3:13])[CH3:11])[CH3:2]
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
The solution was added drop by drop at -40° C.
|
Type
|
ADDITION
|
Details
|
to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia
|
Type
|
CUSTOM
|
Details
|
the ammonia was removed
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution had been cooled again to 0° C.
|
Type
|
DISSOLUTION
|
Details
|
isopropyl iodide dissolved in 100 ml of toluene
|
Type
|
ADDITION
|
Details
|
was added at the same temperature
|
Type
|
CUSTOM
|
Details
|
to react for 3 hours at 0° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the toluene of the organic phase was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which
|
Type
|
DISSOLUTION
|
Details
|
The brownish oil remaining behind was dissolved in 70 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
21 g of concentrated hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |